molecular formula C9H10N2O B12277734 2-Methoxy-4-(methylamino)benzonitrile

2-Methoxy-4-(methylamino)benzonitrile

Cat. No.: B12277734
M. Wt: 162.19 g/mol
InChI Key: MBNBCVYIUYTWSC-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylamino)benzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, featuring a methoxy group at the 2-position and a methylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methylamino)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzonitrile.

    Nitration: The nitration of 2-methoxybenzonitrile is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Methylation: Finally, the amino group is methylated using a methylating agent like methyl iodide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methylamino)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methoxy-4-(methylamino)benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzonitrile: Lacks the methylamino group, making it less reactive in certain chemical reactions.

    4-Methylaminobenzonitrile: Lacks the methoxy group, affecting its chemical properties and reactivity.

    2-Methoxy-4-aminobenzonitrile: Similar structure but without the methyl group on the amino group.

Uniqueness

2-Methoxy-4-(methylamino)benzonitrile is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-methoxy-4-(methylamino)benzonitrile

InChI

InChI=1S/C9H10N2O/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5,11H,1-2H3

InChI Key

MBNBCVYIUYTWSC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C#N)OC

Origin of Product

United States

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